2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring .
Scientific Research Applications
2-(3-Methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in biological studies.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methoxyphenyl)-1,3,4-oxadiazole include other oxadiazole derivatives and phenyl-substituted heterocycles. Examples include:
- 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
- 2-(3-Methoxyphenyl)-1,3,4-thiadiazole
- 2-(3-Methoxyphenyl)-1,2,4-triazole .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects. These unique features can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
2-(3-Methoxyphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which is known for its diverse biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, anticancer, and antimalarial properties based on recent research findings.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties.
- Mechanism of Action : The compound's effectiveness against various bacterial strains has been attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.
- Case Study : A study reported that this compound showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been extensively studied, revealing promising results.
- In Vitro Studies : Research indicates that this compound induces apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .
- Cytotoxicity : The IC50 values for these cancer cell lines were found to be in the micromolar range, indicating significant cytotoxic effects compared to standard chemotherapeutics.
Antimalarial Activity
In addition to antibacterial and anticancer activities, this compound has been evaluated for its antimalarial properties.
- Efficacy Against Plasmodium : Studies show that this compound exhibits activity against Plasmodium falciparum, with IC50 values comparable to those of established antimalarial drugs like chloroquine .
- Proposed Mechanism : The proposed mechanism involves inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway essential for parasite survival .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8-4-2-3-7(5-8)9-11-10-6-13-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLLIIVZVPRWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291100 | |
Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-30-3 | |
Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5378-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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